Product packaging for Acutissimin A(Cat. No.:CAS No. 108906-66-7)

Acutissimin A

Cat. No.: B1255025
CAS No.: 108906-66-7
M. Wt: 1206.9 g/mol
InChI Key: DRHVFLXLYQESEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acutissimin A is a flavono-ellagitannin, a complex polyphenolic compound formed through the covalent linkage of a flavonoid and an ellagitannin . This natural product is of significant interest in biochemical and pharmacological research due to its potent biological activity. It has been identified as a powerful inhibitor of DNA topoisomerase II, an essential enzyme for cell division . Studies have shown that this compound is 250 times more effective than the pharmaceutical drug Etoposide in stopping the growth of cancerous tumors in vitro, highlighting its potential as a lead compound in anticancer research . Originally isolated from various Quercus and Castanea species , this compound can also be formed in oak-aged red wines when the oak ellagitannin vescalagin interacts with flavan-3-ols such as catechin from grapes . Its structure consists of the C-glycosidic ellagitannin castalagin linked to (+)-catechin via a carbon-carbon bond . In research settings, it serves as a valuable tool for studying enzyme inhibition, apoptosis, and novel mechanisms of action against cancer cell lines. This product is intended for research purposes only by trained laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H38O31 B1255025 Acutissimin A CAS No. 108906-66-7

Properties

CAS No.

108906-66-7

Molecular Formula

C56H38O31

Molecular Weight

1206.9 g/mol

IUPAC Name

(1R,2R,20R,42S,46S)-46-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

InChI

InChI=1S/C56H38O31/c57-15-2-1-10(3-17(15)59)47-22(64)4-11-16(58)8-18(60)27(48(11)84-47)32-31-34-30(43(73)46(76)44(31)74)29-33-28(41(71)45(75)42(29)72)26-14(7-21(63)37(67)40(26)70)53(78)83-23-9-82-52(77)12-5-19(61)35(65)38(68)24(12)25-13(6-20(62)36(66)39(25)69)54(79)85-49(23)51(87-56(33)81)50(32)86-55(34)80/h1-3,5-8,22-23,32,47,49-51,57-76H,4,9H2/t22-,23+,32+,47+,49+,50-,51-/m0/s1

InChI Key

DRHVFLXLYQESEQ-UHFFFAOYSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Synonyms

acutissimin A

Origin of Product

United States

Structural Elucidation and Chemical Classification of Acutissimin a

Core Chemo-Structural Features of Acutissimin A

This compound possesses defining structural characteristics that differentiate it from simpler polyphenols. These include a specific conjugation between flavonoid and ellagitannin components and notable macrocyclic elements.

This compound is classified as a flavono-ellagitannin, signifying a molecular structure formed by the linkage of a flavonoid unit with an ellagitannin unit. wikipedia.orgmdpi.com This conjugation involves a carbon-carbon bond between a flavan-3-ol (B1228485) (a type of flavonoid) and a C-glycosidic ellagitannin. mdpi.comresearchgate.netutupub.fi Specifically, the linkage typically occurs between the C-1 carbon of the acyclic glucose core of the ellagitannin and either the C-8 or C-6 carbon of the flavan-3-ol moiety. utupub.fiunive.itmdpi.com This non-enzymatic condensation reaction can occur during processes such as the aging of wine in oak barrels, where flavan-3-ols from grapes react with ellagitannins like vescalagin (B1683822) from the oak. researchgate.netcapes.gov.br

While the primary linkage in this compound is the flavanoid-ellagitannin conjugation, the broader class of oligomeric ellagitannins, to which components of complex tannins can be related, includes structures with macrocyclic features. Some oligomeric ellagitannins are formed by intermolecular oxidative coupling, and certain types exhibit macrocyclic structures created by two C-O bonds between monomeric units. utupub.fimdpi.comacs.org Although this compound's specific macrocyclic nature is linked to the assembly of its ellagitannin component with the flavonoid, the concept of macrocyclization is relevant in understanding the complexity that can arise in these conjugated structures. mdpi-res.com

Classification within Polyphenol and Tannin Subgroups

This compound's chemical structure dictates its placement within the established classifications of plant polyphenols, specifically within the tannin subgroups.

Polyphenols, including tannins, are broadly synthesized in plants via two major metabolic routes: the shikimate pathway and the phenylpropanoid pathway. naturalproducts.netresearchgate.netnih.govresearchgate.net The shikimate pathway is responsible for the biosynthesis of aromatic amino acids, which serve as precursors for many aromatic compounds. nih.gov The phenylpropanoid pathway utilizes phenylalanine, an aromatic amino acid derived from the shikimate pathway, to produce a wide array of phenolic compounds, including the precursors for flavonoids and hydrolysable tannins. researchgate.netresearchgate.netmdpi.com this compound, being a conjugate of a flavonoid and an ellagitannin, originates from intermediates generated by these interconnected pathways. naturalproducts.net

Tannins are a diverse group of water-soluble polyphenolic compounds generally characterized by their ability to precipitate proteins. theseus.finih.govnih.gov They are broadly classified into hydrolysable tannins and condensed tannins (proanthocyanidins). theseus.finih.govrsc.orgresearchgate.net this compound falls into a third, less common category: complex tannins. naturalproducts.nettheseus.finih.govrsc.orgfoodb.canih.govresearchgate.net Complex tannins are formed by the combination of a hydrolysable tannin (either a gallotannin or, more commonly in the case of this compound, an ellagitannin) with a flavonoid unit, typically a flavan-3-ol. mdpi.comnih.govfoodb.ca This distinctive structural combination is the basis for its classification as a complex tannin. mdpi.comnih.govfoodb.ca

Here is a table summarizing key chemical information about this compound:

PropertyValueSource
Molecular FormulaC56H38O31 wikipedia.orgfoodb.caebi.ac.uk
Molar Mass1206.88 g/mol wikipedia.orgebi.ac.uk
PubChem CID16132408 or 44559699 or 16167195 or 16201273 wikipedia.orgfoodb.cauni.lunih.gov
CAS Number108906-66-7 wikipedia.orgfoodb.ca
Super Class (NP)Phenylpropanoids and polyketides naturalproducts.netfoodb.ca
Class (NP)Tannins naturalproducts.netfoodb.ca
Sub Class (NP)Complex tannins naturalproducts.netfoodb.ca
Pathway (NP)Shikimates and Phenylpropanoids naturalproducts.net

Natural Occurrence and Biogenesis of Acutissimin a

Botanical and Natural Sources of Acutissimin A

This compound has been identified in the wood and fruits of certain plant species, as well as in matrices derived from these sources.

Oak wood, primarily from the Quercus genus, is a significant source of ellagitannins, which are precursors to this compound. This compound itself has been isolated from the bark of Quercus acutissima, commonly known as the sawtooth oak. capes.gov.brimsc.res.in Other Quercus species, such as Quercus petraea, have also been reported to contain this compound in their bark. nih.gov While oak wood is rich in ellagitannins like vescalagin (B1683822) and castalagin (B1583131), this compound is not initially present in detectable amounts but can form during processes like wine aging in oak barrels. capes.gov.brresearchgate.net

Castanea sativa, the sweet chestnut, is another natural source of this compound. The compound has been tentatively identified in chestnut heartwood. nih.govacs.orgnih.gov Chestnut wood, like oak, contains significant amounts of ellagitannins, with vescalagin and castalagin being the main ones. nih.govacs.orgwikipedia.org Studies on chestnut wood extracts have confirmed the presence of this compound among other phenolic compounds and tannins. nih.govresearchgate.netthepharmajournal.com

This compound has also been detected in the seeds of Rubus fruits, specifically black raspberries (Rubus occidentalis). massbank.euresearchgate.net This finding indicates a presence of this complex tannin in a different type of plant tissue compared to wood. While other ellagitannins like sanguiin H-6 and lambertianin C are typically known as the main ellagitannins in Rubus fruits, the identification of this compound in black raspberry seeds expands the known natural sources of this compound. researchgate.netnih.gov

This compound is notably formed in wine, particularly during aging in oak barrels. wikipedia.orgcapes.gov.brresearchgate.net It is not initially present in red wine but is created through a reaction between compounds extracted from the oak wood and those naturally present in the wine. capes.gov.brresearchgate.net Studies have shown that this compound can also be detected in wine after contact with cork material, which is derived from Quercus suber. oeno-one.euoeno-one.eu This formation in wine is a significant aspect of this compound's occurrence, highlighting its role as a product of interaction between wine components and materials used in its production and storage. capes.gov.brresearchgate.netoeno-one.eu

Here is a summary of the natural sources of this compound:

Source TypeSpecific SourceKey FindingsReferences
Botanical SourceQuercus species (Oak)Found in bark (Q. acutissima, Q. petraea). capes.gov.brimsc.res.innih.gov Precursors in wood. capes.gov.brimsc.res.innih.gov
Botanical SourceCastanea sativa (Chestnut)Tentatively identified in heartwood. nih.govacs.orgnih.gov Precursors present. nih.govacs.orgnih.gov
Botanical SourceRubus fruitsDetected in black raspberry seeds. massbank.euresearchgate.net massbank.euresearchgate.net
Food/Beverage MatrixWineFormed during aging in oak barrels. wikipedia.orgcapes.gov.brresearchgate.net wikipedia.orgcapes.gov.brresearchgate.net
MaterialCorkDetected after contact with wine. oeno-one.euoeno-one.eu oeno-one.euoeno-one.eu

Biosynthetic Pathways and Precursors

This compound is a complex tannin, formed through the combination of simpler phenolic units. hmdb.carsc.org Its biosynthesis involves the interaction of specific precursor molecules.

The formation of this compound primarily involves the ellagitannin vescalagin and flavan-3-ols, such as catechin (B1668976). capes.gov.brresearchgate.net Vescalagin is a C-glycosidic ellagitannin commonly found in oak and chestnut wood. capes.gov.brwikipedia.org Flavan-3-ols like catechin are present in grapes and subsequently in wine. capes.gov.brresearchgate.net

The formation of this compound occurs through a diastereoselective nonenzymatic condensation reaction between vescalagin and a flavan-3-ol (B1228485) like (+)-catechin or (-)-epicatechin (B1671481). capes.gov.br This reaction typically takes place under mildly acidic conditions, such as those found in wine. capes.gov.br The C-glycosidic linkage in vescalagin is crucial for this reaction. capes.gov.br The proposed mechanism involves the protonation of a hydroxyl group in vescalagin, leading to the formation of a stable carbocation intermediate that is then attacked by the flavan-3-ol. capes.gov.br

Research findings highlight the efficiency of this reaction in model wine solutions. For instance, studies have monitored the formation of this compound in model solutions containing oak chips and catechin, demonstrating that higher concentrations of catechin and oak chips can lead to higher yields of this compound. researchgate.net

Here is a summary of the key precursors and their role in the biogenesis of this compound:

Precursor TypeSpecific PrecursorSourceRole in FormationReferences
EllagitanninVescalaginOak wood, Chestnut wood, CorkReacts with flavan-3-ols to form this compound. capes.gov.brresearchgate.netoeno-one.eu capes.gov.brresearchgate.netoeno-one.eu
Flavan-3-olCatechin (and Epicatechin)Grapes, WineReacts with vescalagin via condensation. capes.gov.brresearchgate.net capes.gov.brresearchgate.net

The biosynthesis of ellagitannins like vescalagin in plants involves the shikimate pathway, leading to the formation of gallic acid, followed by the formation of gallotannins and their subsequent oxidative dehydrogenation. researchgate.netnih.gov Vescalagin is formed from a pentagalloyl-glucose structure through a series of transformations. wikipedia.orgresearchgate.net The flavan-3-ols are synthesized via the flavonoid pathway. The convergence of these pathways, with the availability of vescalagin and flavan-3-ols in matrices like wine, facilitates the formation of this compound. capes.gov.brresearchgate.net

This compound is a complex flavano-ellagitannin, a type of polyphenol with a structure formed by the linking of a flavonoid unit and an ellagitannin unit. wikipedia.orgmdpi-res.commdpi.com It is a molecule of significant interest due to its natural occurrence and the specific mechanisms involved in its formation.

Enzymatic and Non-Enzymatic Condensation Mechanisms

The formation of this compound primarily occurs through non-enzymatic condensation reactions. capes.gov.brresearchgate.netresearchgate.net Specifically, it is formed during the aging of red wine in oak barrels through a diastereoselective nonenzymatic condensation reaction between flavan-3-ols, such as catechin, present in grapes, and ellagitannins, such as vescalagin and castalagin, extracted from the oak wood. capes.gov.brresearchgate.netresearchgate.net While the biosynthesis of ellagitannins themselves involves enzymatic oxidative processes, the subsequent coupling with flavonoids to form complex tannins like this compound appears to be a non-enzymatic chemical reaction. nih.govcusat.ac.in

Relation to General Shikimic Acid and Malonic Acid Metabolic Pathways

Polyphenols, the broader class of compounds to which this compound belongs, are synthesized through complex metabolic networks involving the shikimic acid and malonic acid pathways. mdpi.comsemanticscholar.org The shikimic acid pathway is a primary route in plants for the biosynthesis of most phenolic compounds, including the aromatic amino acids phenylalanine and tyrosine, which serve as precursors for phenylpropanoids and subsequently flavonoids (like catechin, a precursor of this compound). mdpi.comsemanticscholar.orgwikipedia.orguobabylon.edu.iqnih.govnih.gov The malonic acid pathway is a significant source of phenolics in bacteria and fungi, but its contribution to phenolic synthesis in higher plants is less significant compared to the shikimic acid pathway. mdpi.comsemanticscholar.orguobabylon.edu.iqnih.gov While the shikimic acid pathway provides the flavonoid component, the ellagitannin component is derived from the hydrolysis products of gallotannins, which are formed from gallic acid. Gallic acid itself is also synthesized via the shikimic acid pathway. researchgate.netnih.govuobabylon.edu.iqnih.gov Therefore, this compound's biogenesis is intrinsically linked to the outputs of the shikimic acid pathway, which provides the building blocks for both its flavonoid and ellagitannin moieties.

Diastereoselective Nonenzymatic Condensation Reactions

The formation of this compound from flavan-3-ols and ellagitannins in environments like aging wine is described as a diastereoselective nonenzymatic condensation reaction. capes.gov.brresearchgate.netresearchgate.net This indicates that the reaction favors the formation of specific stereoisomers of this compound. Research has investigated the kinetics of the formation of this compound and B in model solutions simulating aged wine, containing oak chips and catechin, demonstrating the occurrence of this non-enzymatic condensation. researchgate.net The diastereoselectivity of this reaction in complex mixtures like wine is a subject of scientific interest. capes.gov.brresearchgate.net

Synthetic Approaches to Acutissimin a and Its Analogues

Semisynthetic Strategies for Acutissimin A Derivatization

Semisynthesis of this compound typically involves using precursor tannins and flavanoids that are more readily available from natural sources. This approach leverages existing complex structures to build the target molecule or its derivatives.

Directed Synthesis from Precursor Tannins and Flavanoids

This compound is formed through a diastereoselective nonenzymatic condensation reaction between flavan-3-ols and C-glycosidic ellagitannins like vescalagin (B1683822). capes.gov.brresearchgate.net Specifically, (-)-vescalagin reacts under mildly acidic conditions with flavan-3-ols such as (+)-catechin and (-)-epicatechin (B1671481) to produce acutissimins and epiacutissimins. capes.gov.br This reaction involves a nucleophilic substitution with retention of configuration at the C-1 center of the ellagitannin. capes.gov.br

Semisynthetic routes to acutissimins A and B, as well as epiacutissimins A and B, have been performed using (-)-vescalagin as the starting material in acidic organic solutions, such as 1.5% (v/v) TFA/THF, at 60 °C. ives-openscience.eu The identity and purity of the resulting compounds are typically confirmed by techniques like NMR spectroscopy and mass spectrometry. mdpi.comnih.gov

Investigations in Wine Model Solutions

The formation of this compound has been investigated in wine model solutions to understand the natural process occurring during oak aging. A model reaction involving the mixing of (-)-vescalagin and (+)-catechin at room temperature in a solution simulating wine (12% ethanolic aqueous solution containing 5 g L⁻¹ tartaric acid at pH 3.2) showed the formation of acutissimins over a period of 25 days. capes.gov.br this compound was observed as the major product in these experiments. capes.gov.br These studies confirm that acutissimins can form in red wine from their precursors. capes.gov.br

Further studies using wine model solutions containing medium toasted oak chips and varying concentrations of catechin (B1668976) have also demonstrated the formation of acutissimins. researchgate.net Model systems prepared with higher concentrations of catechin (500 mg L⁻¹) and oak chips (10% w/v) showed higher content of this compound and B after 28 days. researchgate.net The formation of these compounds and the disappearance of catechin are monitored using techniques such as high-performance liquid chromatography/electrospray ionization/mass spectrometry (HPLC/ESI/MS). researchgate.net

Methodological Considerations in Total Synthesis of Complex Natural Products

Total synthesis of complex natural products like this compound presents significant challenges due to their intricate molecular architectures and multiple stereogenic centers. ijarsct.co.inresearchgate.net Methodological considerations in total synthesis often revolve around strategic planning, the development of novel synthetic methodologies, and achieving high efficiency and selectivity. ijarsct.co.inacs.org

Retrosynthetic analysis is a cornerstone of total synthesis, guiding chemists in breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. ijarsct.co.inacs.org Innovative synthetic methodologies, including transition metal-catalyzed reactions, asymmetric transformations, and cascade reactions, are crucial for efficiently constructing complex molecular scaffolds with high control over stereochemistry. ijarsct.co.inacs.org

While total synthesis aims to construct the molecule from basic chemical units, the complexity of this compound, a large flavano-ellagitannin, suggests that its total synthesis would be a highly demanding endeavor, likely involving the controlled coupling of elaborate flavonoid and ellagitannin fragments. rsc.orgijrp.org

Design and Synthesis of this compound Analogues for Research

The design and synthesis of analogues of natural products like this compound are undertaken to explore structure-activity relationships and potentially develop compounds with improved or altered biological properties. rsc.org Given the observed biological activities of this compound, such as its DNA topoisomerase inhibitory activity, the synthesis of analogues allows for investigation into which parts of the molecule are responsible for these effects. wikipedia.orgcapes.gov.br

Strategies for designing and synthesizing natural product analogues include diverted total synthesis, function-oriented synthesis, biology-oriented synthesis, complexity to diversity, and the creation of hybrid molecules. rsc.org These approaches involve modifying the structure of the natural product or its synthetic intermediates to create a library of related compounds. rsc.org

For this compound, analogue synthesis could involve modifications to the flavan-3-ol (B1228485) unit, the ellagitannin core (derived from glucose and galloyl/hexahydroxydiphenoyl units), or the linkages between these components. Semisynthetic approaches starting from related tannins or flavanoids could also be utilized to generate analogues with variations in the tannin or flavonoid structure. psu.edumdpi-res.com The synthesis of analogues allows researchers to study how structural changes impact biological activity, providing insights for potential therapeutic development.

Bioactivity Spectrum and Pharmacological Research of Acutissimin a Excluding Clinical Human Trials

Antitumoral and Cytotoxic Activities

Studies have investigated the potential of Acutissimin A to inhibit the growth of various human tumor cell lines and its mechanisms of action, particularly its interaction with DNA topoisomerase II.

This compound has demonstrated cytotoxic activity against several human tumor cell lines. Early studies evaluating numerous tannins found that this compound exhibited moderate selective cytotoxicity against PRMI-7951 melanoma cells. integratedhealthblog.com However, these studies also indicated that this compound and other tested tannins were inactive against other cell lines, including lung carcinoma (A-549), ileocecal adenocarcinoma (HCT-8), epidermoid carcinoma of nasopharynx (KB), and medulloblastoma (TE-671) at concentrations greater than 10 micrograms/ml. researchgate.netintegratedhealthblog.com

Research in 1992 reported that this compound, along with other tannins, showed cytotoxic activity against human tumor cell lines, including malignant melanoma and medulloblastoma cell lines. oeno-one.eu

A significant area of research for this compound is its potent inhibition of human DNA topoisomerase II. Studies have shown that this compound is a much stronger inhibitor of this enzyme in vitro compared to commonly used anticancer drugs like etoposide (B1684455) (VP-16). oeno-one.euresearchgate.net

Specifically, this compound has been reported to be approximately 250-fold more potent than etoposide in inhibiting human DNA topoisomerase II activity in vitro, based on the concentration required for 100% inhibition (IC100 = 0.2 µM). oeno-one.euresearchgate.net This inhibitory activity is thought to be related to the presence of multiple phenolic hydroxyl groups within its structure. researchgate.net DNA topoisomerase II is a crucial enzyme involved in modifying DNA topology, making it a target for various anticancer agents. thieme-connect.comresearchgate.net

Antimicrobial and Antiviral Properties

Beyond its cytotoxic effects, this compound has also been investigated for its potential against various pathogens, including viruses and oomycetes.

Studies have evaluated the antiviral activity of this compound against Herpes Simplex Virus Type 1 (HSV-1). This compound is among several ellagitannins that have shown well-pronounced activity against HSV-1 replication in in vitro studies using MDBK monolayer cell cultures. researchgate.netnih.govbiocrick.comnih.govencyclopedia.pub

The antiviral activity was typically determined using methods like the cytopathic effect (CPE) inhibition test, while cytotoxicity was assessed to calculate the selectivity index (SI). researchgate.netnih.govbiocrick.comnih.govencyclopedia.pub this compound has demonstrated a selectivity index (SI) greater than 34.8 against HSV-1, indicating a favorable ratio of antiviral activity to cytotoxicity compared to some other compounds tested. researchgate.netnih.govnih.govencyclopedia.pub Ellagitannins, in general, have shown stronger activity against HSV-1 replication compared to gallotannin-type compounds. researchgate.netnih.govnih.govencyclopedia.pub

Research also suggests a broader antimicrobial potential for tannins, including complex tannins like this compound. Tannins are known to possess antimicrobial properties and can play a role in plant defense against microbial infections. researchgate.net

Studies exploring the anti-oomycete activities of tannin extracts from various botanical sources have shown promising inhibitory activity against Plasmopara viticola, the causal agent of grapevine downy mildew. researchgate.net While the specific activity of isolated this compound against P. viticola is not explicitly detailed in the search results, the broader context of tannin research indicates potential in this area. researchgate.net Tannins' antimicrobial effects can be attributed to mechanisms such as enzyme or substrate inhibition, oxidative phosphorylation inhibition, ionophore action, and metal ion chelation. researchgate.net

Antioxidant Mechanisms and Radical Scavenging Capacity

This compound, as a polyphenolic compound, is expected to possess antioxidant properties and radical scavenging capacity, a characteristic feature of many tannins. researchgate.netnih.govresearchgate.net

The antioxidant activity of polyphenols, including tannins, is primarily linked to their ability to scavenge reactive oxygen species (ROS) and free radicals. nih.gov This capacity is influenced by the number and position of hydroxyl groups within their structure. nih.gov High molecular weight ellagitannins, with their numerous hydroxyl functions, particularly pyrogallol-type units, are considered to contribute significantly to strong antioxidant activity. nih.gov

While specific detailed research findings on the antioxidant mechanisms and radical scavenging capacity solely of this compound were not extensively detailed in the provided search snippets, the general properties of ellagitannins and complex tannins, to which this compound belongs, indicate its likely contribution to these activities. researchgate.netnih.govresearchgate.netmdpi.com Antioxidant properties are often evaluated using assays such as DPPH, ABTS, and FRAP. nih.govresearchgate.net

Data Table: In Vitro DNA Topoisomerase II Inhibition

CompoundIC100 (µM) for Human DNA Topoisomerase II Inhibition (in vitro)Relative Potency vs. Etoposide
This compound0.2~250-fold more potent
Etoposide (VP-16)Not explicitly stated as IC100=0.2 µM, used as reference for comparison1x

Note: IC100 represents the concentration required for 100% inhibition. oeno-one.euresearchgate.net

Data Table: Anti-Herpes Simplex Virus Type 1 Activity

CompoundSelectivity Index (SI) against HSV-1
This compound> 34.8
Epiacutissimin B> 60.6
Epithis compound> 55.5
Mongolicain> 32.5
VgSBuSH> 24.6
VgOMe> 22.0

Note: SI = CC50 (50% cytotoxic concentration) / IC50 (50% inhibitory concentration). researchgate.netnih.govnih.govencyclopedia.pub

Anti-inflammatory Pathways and Modulation of Inflammatory Responses

Research indicates that tannins, including complex tannins like this compound, possess anti-inflammatory properties by modulating inflammatory responses researchgate.netresearchgate.net. These compounds can influence key signaling pathways involved in inflammation, such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the cellular inflammatory response mdpi.commdpi.com. Modulation of these pathways can lead to a reduction in the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) researchgate.netmdpi.commdpi.commdpi.com.

Studies on tannins from various sources have demonstrated their ability to suppress the biosynthesis of inflammatory mediators by inhibiting enzymes like phospholipase, lipoxygenase, and cyclooxygenase (COX) researchgate.net. This inhibition can reduce the levels of leukotrienes, thromboxanes, and prostaglandins, all of which play significant roles in the inflammatory cascade researchgate.net. Furthermore, tannins may exert anti-inflammatory effects by reducing oxidative stress, which is often linked to inflammatory conditions researchgate.netmdpi.com.

While general anti-inflammatory mechanisms of tannins are well-documented, specific studies detailing this compound's precise interactions with these pathways are still emerging. However, its classification as a complex tannin suggests it likely shares some of these broader anti-inflammatory mechanisms researchgate.neteuropa.eu.

Enzyme Modulation Studies (e.g., α-Amylase, α-Glucosidase Inhibition)

This compound, like other tannins, has been investigated for its potential to modulate enzyme activity, particularly enzymes involved in carbohydrate metabolism such as α-amylase and α-glucosidase researchgate.net. Inhibition of these enzymes is considered a therapeutic strategy for managing conditions like type 2 diabetes mellitus, as it can delay the digestion of carbohydrates and subsequently reduce postprandial blood glucose levels nih.govmdpi.comualberta.ca.

Various tannins, including flavano-ellagitannins such as this compound and related compounds like vescalagin (B1683822) and epithis compound/B, have been shown to lower glucose levels by inhibiting α-amylase and α-glucosidase activity researchgate.net. These enzymes are responsible for breaking down complex carbohydrates into simpler sugars that are absorbed into the bloodstream nih.govmdpi.com. By inhibiting their action, the rate of glucose absorption is slowed, leading to a more gradual increase in blood sugar nih.govmdpi.com.

While the search results highlight the enzyme inhibitory potential of tannins in general and mention this compound in the context of glucose lowering through this mechanism researchgate.net, specific detailed data on this compound's IC50 values or comparative efficacy against standard inhibitors like acarbose (B1664774) in α-amylase and α-glucosidase assays were not prominently featured in the provided snippets focused solely on this compound. However, the broader class of tannins to which it belongs is recognized for this activity researchgate.netnih.govmdpi.comualberta.canih.gov.

In Vivo Preclinical Efficacy Studies (Animal Models)

Preclinical studies using animal models are crucial for evaluating the potential efficacy of compounds before human trials biobide.combioline.org.br. While direct in vivo studies specifically focused on this compound were not extensively detailed in the provided search results, the broader class of tannins and related compounds, including ellagitannins and their derivatives which are structurally related to this compound, have been investigated in various animal models researchgate.netmdpi.comnih.govmdpi.com.

Studies on tannins have explored their effects in animal models of inflammation and metabolic disorders researchgate.netnih.govmdpi.com. For instance, tannic acid, another polyphenolic compound, has shown efficacy in mitigating Salmonella-induced lung inflammation and immune imbalance in broilers, demonstrating anti-inflammatory properties in an in vivo setting researchgate.net. Ellagitannins and their metabolites have also been investigated in preclinical studies related to conditions like Parkinson's disease in rat models, showing neuroprotective effects mdpi.com.

Mechanistic Investigations of Acutissimin a Biological Actions

Molecular Targets and Interaction Mechanisms

The biological activities of tannins, including Acutissimin A, are attributed to various mechanisms such as astringent action, enzyme or substrate inhibition, oxidative phosphorylation inhibition, ionophore action, and metal ion chelation researchgate.net. These diverse interactions contribute to the observed effects of this compound.

Topoisomerase II Binding and Inhibition Kinetics

This compound has been identified as a potent inhibitor of DNA topoisomerase II (Top2) researchgate.netoeno-one.eu. Studies have shown that this compound is significantly more effective in inhibiting Top2-mediated DNA decatenation in vitro compared to the widely used anticancer drug etoposide (B1684455) (VP-16) researchgate.netoeno-one.eu. One study reported this compound to be 250 times more potent than etoposide in inhibiting tumor growth in vitro wikipedia.orgresearchgate.net. The concentration required for 100% inhibition (IC100) for this compound against human DNA topoisomerase II has been reported as 0.2 µM oeno-one.eu.

While some ellagitannins, such as vescalagin (B1683822), have shown preferential inhibition towards the alpha isoform of Top2 (Top2α), studies on Acutissimin B and epiaccutissimin B indicated a slight preference towards Top2β at higher concentrations researchgate.netpsu.edu. The specific kinetics and selectivity of this compound's interaction with Topoisomerase II isoforms (Top2α and Top2β) are areas of ongoing investigation.

Protein Precipitation and Complexation Dynamics

Tannins are widely recognized for their ability to interact with and precipitate proteins mdpi.comcore.ac.uksemanticscholar.org. This interaction typically involves hydrogen bonding between the phenolic hydroxyl groups of tannins and the protein cabidigitallibrary.org. Following initial binding, tannins can form a hydrophobic layer among protein molecules through multi-point binding, leading to aggregation and precipitation of protein-tannin complexes semanticscholar.orgcabidigitallibrary.org.

The extent of protein precipitation can be influenced by factors such as the molecular weight and structural diversity of the tannins, as well as environmental factors like pH, ionic strength, and temperature semanticscholar.orgcabidigitallibrary.org. Studies have shown that tannins with higher polymerization degrees can complex with more protein cabidigitallibrary.org.

This compound has been shown to form complexes with proteins. For instance, a 1:1 complex between this compound and the HIV-1 nucleocapsid (NC) protein has been detected using mass spectrometry researchgate.net. The formation of this complex was found to match the calculated monoisotopic value, indicating a direct interaction researchgate.net. This complexation can impact the function of the target protein researchgate.net.

Enzyme/Substrate Inhibition and Oxidative Phosphorylation Modulation

Beyond Topoisomerase II, this compound and other tannins can exert biological effects through the inhibition of various enzymes or their substrates researchgate.netmdpi-res.com. This broad inhibitory capacity contributes to their diverse biological activities.

Furthermore, tannins have been implicated in the modulation of oxidative phosphorylation researchgate.netwikipedia.orgyoutube.com. Oxidative phosphorylation is a crucial metabolic pathway for ATP production, and its inhibition can significantly impact cellular energy metabolism wikipedia.orgembopress.org. While the precise mechanisms by which this compound modulates oxidative phosphorylation require further detailed investigation, the general property of tannins to inhibit this process suggests a potential avenue for this compound's biological effects researchgate.net.

Ionophore Action and Metal Ion Chelation

Tannins possess the ability to chelate metal ions, forming complexes mdpi.comresearchgate.netmdpi-res.commiun.se. This property is attributed to the presence of numerous hydroxyl groups in their structure, which can bind to metal ions such as iron, copper, aluminum, and zinc mdpi.comcabidigitallibrary.orgmdpi-res.comnih.gov. Metal chelation by tannins can influence the availability and activity of metal ions within biological systems nih.govnih.gov.

Chelators are molecules that bind and sequester metal ions, potentially reducing their reactivity and mitigating oxidative stress miun.senih.gov. Ionophores, on the other hand, are small molecules that can bind and transport metal ions across cell membranes nih.gov. While the ionophore action of this compound is less extensively documented than its chelating properties, the general mechanisms of tannins include ionophore action researchgate.net. The ability of this compound to chelate metal ions may contribute to its biological activities by affecting metal-dependent enzymes or pathways, or by reducing metal-induced oxidative damage nih.gov.

Cellular Pathway Modulation and Signal Transduction Impact

Natural compounds, including polyphenols like this compound, can modulate various cellular pathways and impact signal transduction ontosight.airesearchgate.netnih.gov. These modulations can lead to diverse cellular responses, including effects on cell growth, proliferation, and apoptosis nih.gov.

Studies on this compound have suggested its ability to modulate specific cellular pathways, making it a candidate for investigation in the context of disease prevention and treatment ontosight.ai. While the specific signal transduction pathways modulated by this compound are not explicitly detailed in the provided search results, the general understanding of polyphenols indicates their potential to influence pathways involved in cell cycle regulation, apoptosis, and stress responses nih.gov. For instance, some polyphenols can activate or down-regulate signaling pathways, leading to the inhibition of cell proliferation nih.gov.

Proposed Role of Metabolites (e.g., Urolithins) in In Vivo Activity

Ellagitannins, the precursors of urolithins, are metabolized by gut bacteria into various urolithins, such as urolithin A and urolithin B wikipedia.orgwikipedia.orgcirad.frmdpi.comresearchgate.net. These urolithins are more bioavailable than their ellagitannin precursors and can reach higher concentrations in the body cirad.frmdpi.comresearchgate.netencyclopedia.pub.

There is a growing body of research suggesting that the biological effects attributed to dietary ellagitannins in vivo may be primarily mediated by these gut microbiota-derived metabolites, the urolithins cirad.frmdpi.comresearchgate.netnih.gov. Urolithins and their phase II conjugates are considered the main metabolites found in plasma and urine after the consumption of ellagitannin-rich foods cirad.frmdpi.com.

Studies indicate that urolithins may be responsible for various health benefits, including antioxidant, anti-inflammatory, and potential anticancer effects observed in vivo researchgate.netnih.gov. The inter-individual variability in gut microbiota composition can influence the production and bioavailability of urolithins, potentially leading to variations in the observed biological effects cirad.frnih.gov. While this compound is a complex tannin, its potential metabolism into urolithins or other bioactive metabolites in vivo is a crucial consideration for understanding its systemic activity mdpi.com. The higher bioavailability of urolithins compared to larger tannins suggests that these metabolites could play a significant role in mediating the in vivo biological actions attributed to this compound.

Structure Activity Relationship Sar Studies of Acutissimin a

Identification of Key Structural Determinants for Bioactivity

Investigations into the Structure-Activity Relationship (SAR) of Acutissimin A and related tannin compounds are crucial for pinpointing the specific structural elements essential for their biological functions. While extensive, isolated studies focusing exclusively on the key structural determinants of this compound's bioactivity are not widely detailed in the current search results, valuable insights can be inferred from SAR studies on broader classes of complex tannins and related polyphenols.

Generally, the biological activities of polyphenols are intimately linked to specific features of their chemical structures. For instance, the presence of a catechol group within the B ring of flavonoids is a significant factor contributing to their capacity for scavenging free radicals. researchgate.net In scenarios where the catechol moiety is absent, the presence of a double bond between C2 and C3, alongside hydroxyl groups at C3 and a carbonyl group at C4, becomes important for the antioxidant properties of flavonoids. researchgate.net

For hydrolysable tannins, which form a part of the complex structure of this compound, the number of galloyl groups present can influence their ability to chelate metal ions. ugr.es The well-documented interaction between tannins and proteins, a key mechanism underlying some of their biological effects, is governed by the structural characteristics of both the tannin molecule and the target protein. stance4health.com

Impact of Macrocyclic Structure on Biological Potency

This compound is classified as a complex tannin, resulting from the condensation of a C-glycosidic ellagitannin and a flavan-3-ol (B1228485). mdpi.comniph.go.jp While its structure is not that of a traditional macrocyclic ellagitannin like oenothein B, it features a complex, multi-ring system. This intricate structure, stabilized by various linkages including the critical C-C bond between the flavonoid and ellagitannin components and the ester bonds within the ellagitannin part, imposes significant conformational constraints. mdpi.comutupub.fi

Studies on other classes of tannins, particularly macrocyclic ellagitannins such as oenothein B, have demonstrated that their distinctive macrocyclic architecture plays a significant role in their biological potency. mdpi-res.com These macrocyclic structures, formed through intermolecular C-O bonds, create a relatively rigid framework that can profoundly influence their interactions with biological macromolecules like proteins and enzymes. niph.go.jputupub.fi

Comparative SAR with Related Flavanoid and Tannin Compounds

Comparing the Structure-Activity Relationship of this compound with that of related flavonoid and tannin compounds is essential for gaining a comprehensive understanding of the structural basis for its specific biological activities. As a complex tannin, this compound integrates structural elements derived from both flavonoids, specifically flavan-3-ols, and ellagitannins. wikipedia.orgfoodb.camdpi.comniph.go.jp

Flavan-3-ols, including compounds like catechin (B1668976) and epicatechin, which serve as building blocks for condensed tannins and complex tannins such as this compound, are recognized for their antioxidant properties. researchgate.netnih.gov The SAR for the antioxidant activity of these compounds is primarily associated with the presence and positioning of hydroxyl groups on the A and B rings, as well as the presence of a catechol moiety on the B ring. researchgate.net

This compound's pronounced activity as a topoisomerase inhibitor sets it apart from many simpler flavonoid and tannin structures. wikipedia.orgresearchgate.netbioline.org.brnih.gov This elevated potency is likely attributable to the synergistic effects or unique interactions enabled by its complex structure, which effectively combines the structural features of both flavonoid and ellagitannin classes. The covalent C-C linkage between the flavan-3-ol and the C-glycosidic ellagitannin results in a larger, more intricate molecule with a specific three-dimensional conformation that is presumably well-suited for binding to and inhibiting the DNA topoisomerase II enzyme. mdpi.comniph.go.jputupub.fi Conducting detailed comparative SAR studies involving this compound, its individual flavonoid and ellagitannin precursors, and other complex tannins with variations in their linkage patterns or constituent units would be invaluable for precisely delineating the structural features of this compound that are responsible for its potent biological activity.

Advanced Analytical Methodologies for Acutissimin a Research

Extraction and Isolation Techniques

The initial and critical step in the study of Acutissimin A involves its extraction from plant matrices and subsequent isolation to obtain a pure compound for structural elucidation and bioactivity studies.

Solid-Phase Extraction (SPE) is a highly effective technique for the selective isolation and purification of tannins, including this compound, from complex mixtures like wine. This method utilizes a solid sorbent to adsorb the target analytes, which are then eluted with a suitable solvent, allowing for the removal of interfering substances.

Researchers have successfully employed SPE for the isolation of various phenolic compounds from wine. While specific protocols for this compound are not extensively detailed in the literature, a general methodology can be inferred. The process typically involves passing a wine sample through a cartridge containing a stationary phase, such as a mixed-mode resin with both reverse-phase and ion-exchange properties. The selection of the appropriate sorbent and elution solvents is critical for the selective retention and subsequent recovery of flavono-ellagitannins.

Table 1: Illustrative SPE Protocol for Tannin Isolation from Wine

Step Procedure Purpose
Conditioning The SPE cartridge is conditioned with methanol (B129727) followed by water. To activate the sorbent and ensure reproducible retention.
Loading The wine sample is loaded onto the cartridge. Target analytes, including this compound, are adsorbed onto the solid phase.
Washing The cartridge is washed with an aqueous solution. To remove sugars, organic acids, and other polar interferences.

| Elution | The retained tannins are eluted with an organic solvent, often acidified methanol or acetone. | To recover the purified tannin fraction containing this compound. |

This technique offers the advantages of high recovery, reduced solvent consumption, and the ability to concentrate the analyte of interest.

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for separating molecules based on their size. In the context of this compound research, SEC is particularly useful for purifying the compound from other tannins and polyphenols of different molecular weights.

The principle of SEC involves passing the sample through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, resulting in a longer retention time. This method is gentle and preserves the biological activity of the molecules being separated.

In the pioneering work on the isolation of Acutissimins A and B, researchers utilized Sephadex LH-20, a modified dextran (B179266) gel, for chromatographic separation. This material is effective for separating polyphenolic compounds. The crude extract was subjected to multiple rounds of chromatography on Sephadex LH-20 columns with different solvent systems to achieve the final purification of this compound.

Table 2: General Parameters for SEC Purification of Tannins

Parameter Description
Stationary Phase Porous beads (e.g., Sephadex LH-20, Toyopearl) with a defined pore size distribution.
Mobile Phase A solvent system that ensures the solubility of the sample and minimizes interactions with the stationary phase (e.g., ethanol-water mixtures, acetone).
Detection UV-Vis spectrophotometry, typically at 280 nm, is used to monitor the elution of phenolic compounds.

| Fraction Collection | Eluted fractions are collected and analyzed for the presence of the target compound. |

Accelerated Solvent Extraction (ASE) is a modern and efficient method for extracting organic compounds from solid and semisolid samples. nih.gov It utilizes elevated temperatures and pressures to increase the efficiency of the extraction process, reducing extraction time and solvent consumption compared to traditional methods. nih.gov

While specific applications of ASE for the extraction of this compound are not well-documented, the technique has been successfully applied to extract a wide range of natural products, including other polyphenols, from various plant materials. nih.gov The elevated temperature enhances the solubility and diffusion rate of the analyte, while the high pressure keeps the solvent in its liquid state above its boiling point, ensuring efficient extraction.

Table 3: General Operating Principles of Accelerated Solvent Extraction

Parameter Typical Range Impact on Extraction
Temperature 50 - 200 °C Increases solvent viscosity and analyte solubility.
Pressure 500 - 3000 psi Maintains the solvent in a liquid state.
Solvent Ethanol, Methanol, Acetone, Water (or mixtures) The choice depends on the polarity of the target analyte.

| Extraction Cycles | 1 - 5 cycles | Multiple cycles can improve extraction efficiency. |

Given its effectiveness in extracting phenolic compounds, ASE represents a promising technique for the rapid and automated extraction of this compound from its natural sources.

Chromatographic Separation Techniques

Following extraction and preliminary purification, high-resolution chromatographic techniques are essential for the analytical separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of complex phenolic mixtures found in wine and plant extracts. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of tannins and related compounds.

A typical RP-HPLC method for the analysis of flavono-ellagitannins, including this compound, involves a C18 stationary phase and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol. The acidic modifier (e.g., formic acid or acetic acid) is crucial for achieving sharp peaks and good resolution of phenolic compounds.

Table 4: Representative HPLC Conditions for Tannin Analysis

Parameter Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Elution A programmed gradient from a low to a high percentage of Mobile Phase B over a specific time period.
Flow Rate 0.8 - 1.2 mL/min

| Detection | Diode Array Detector (DAD) or UV-Vis Detector at 280 nm and other relevant wavelengths. |

Detection is typically performed using a Diode Array Detector (DAD), which allows for the acquisition of UV-Vis spectra for each peak, aiding in the identification of the compounds.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

UHPLC is particularly well-suited for the analysis of the highly complex phenolic profile of wine, where numerous isomers and closely related compounds need to be separated. The enhanced resolution of UHPLC allows for a more detailed and accurate quantification of individual tannins like this compound.

Table 5: Comparison of Typical HPLC and UHPLC Parameters for Phenolic Analysis

Parameter HPLC UHPLC
Column Dimensions 150-250 mm length, 4.6 mm i.d. 50-150 mm length, 2.1 mm i.d.
Particle Size 3-5 µm < 2 µm
Flow Rate ~1.0 mL/min ~0.4 mL/min
Analysis Time 30-60 min 5-20 min

| System Pressure | < 400 bar | > 600 bar |

The methodologies for UHPLC are similar to those for HPLC, employing reversed-phase columns and gradient elution. However, the shorter analysis times and improved peak capacities make UHPLC the preferred method for high-throughput analysis and detailed metabolic profiling of samples containing this compound.

Spectroscopic and Spectrometric Characterization

The intricate structure of this compound, a complex flavano-ellagitannin, necessitates the use of sophisticated analytical techniques for its unambiguous identification and characterization. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools employed by researchers to elucidate its molecular formula, connectivity, and stereochemistry.

Mass Spectrometry (MS) Techniques (e.g., ESI-ITD-MS/MS, Q-TOF MS)

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing vital information on its molecular weight and fragmentation patterns. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly well-suited for analyzing complex polyphenols like this compound, which are often present in complex matrices such as wine or plant extracts. acs.orgnih.gov

In a typical analysis using Liquid Chromatography coupled with ESI-Ion Trap Detector-MS/MS (LC-ESI-ITD-MS/MS), this compound can be identified by its characteristic mass-to-charge ratio (m/z). Operating in negative ionization mode, which is common for phenolic compounds, this compound typically exhibits a prominent signal corresponding to the deprotonated molecule [M-H]⁻. Further structural information is obtained through MS/MS fragmentation, where the precursor ion is isolated and fragmented to produce characteristic product ions. This fragmentation pattern serves as a structural fingerprint, aiding in the confirmation of the compound's identity. mdpi.com

For instance, the analysis of red wine samples has shown that this compound produces a characteristic mass spectrum with a base peak at an m/z of 1,205, corresponding to the [M-H]⁻ ion. MS/MS fragmentation of this ion yields a significant product ion at an m/z of 915, providing further evidence for its structure. Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, another powerful tool, offers high mass accuracy and resolution, enabling the precise determination of elemental compositions and further aiding in the structural elucidation of this compound and its isomers in various natural sources. mdpi.comresearchgate.net

Table 1: Characteristic Mass Spectrometry Data for this compound
Ionization ModePrecursor Ion [M-H]⁻ (m/z)Major MS/MS Fragment Ion (m/z)Reference
Negative ESI1,205915

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation and confirmation of this compound. researchgate.net NMR allows for the detailed mapping of the carbon-hydrogen framework of the molecule, revealing how individual atoms are connected.

The definitive structure of this compound was originally established through a combination of degradative and synthetic studies alongside comprehensive NMR and MS analysis. researchgate.net Both one-dimensional (1D) techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, and two-dimensional (2D) NMR experiments are employed.

¹H NMR provides information about the chemical environment and number of different types of protons in the molecule.

¹³C NMR reveals the number and types of carbon atoms.

The complexity of the this compound molecule, which is formed by a carbon-carbon linkage between (+)-catechin and the C-glycosidic ellagitannin, castalagin (B1583131), results in complex NMR spectra. researchgate.netwikipedia.org Researchers have noted that the ¹H and ¹³C-NMR spectra often appear duplicated. researchgate.net This phenomenon is attributed to the presence of rotational isomers (atropisomers), which arises from hindered rotation around the C-C bond linking the two major moieties of the structure. researchgate.net This rotational barrier leads to distinct sets of signals for each conformer, adding a layer of complexity to the spectral interpretation but also providing deeper insight into the molecule's three-dimensional shape.

Quantitative Determination and Validation Protocols

Accurate quantification of this compound in various matrices, such as oak wood, wine, and other botanical extracts, is essential for understanding its contribution to the chemical and sensory properties of these products. acs.orgnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry, are the methods of choice for this purpose. mdpi.comnih.gov

A significant challenge in quantifying this compound is its potential for degradation or artificial formation during sample preparation and analysis. acs.org Therefore, robust and validated analytical methods are crucial for obtaining reliable data. A highly sensitive and accurate quantification method based on Liquid Chromatography-Tandem Mass Spectrometry with Multiple Reaction Monitoring (LC-MS/MS-MRM) has been developed specifically for ellagitannins, including this compound, in red wine. acs.org This targeted approach offers excellent selectivity and sensitivity, minimizing interferences from the complex wine matrix.

Method validation is a critical component of quantitative analysis, ensuring that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. mdpi.comnih.gov Validation protocols typically assess several key parameters according to international guidelines: mdpi.comnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

For the LC-MS/MS quantification of this compound and related compounds in wine, a matrix-calibrated approach has been shown to yield good recovery rates, demonstrating the method's accuracy. acs.org The development of simplified extraction procedures, such as single-step solid-phase extraction (SPE), has also improved the quantitative recovery of acutissimins. nih.gov

Table 2: Example Validation Parameters for LC-MS/MS Quantification of Ellagitannins
ParameterTypical Acceptance CriteriaReported Finding for Ellagitannin AnalysisReference
Linearity (R²)≥ 0.99Good linearity observed for calibration curves. mdpi.com
Accuracy (Recovery %)Typically 80-120%102.4% to 113.7% for various ellagitannins. acs.org
Precision (RSD %)≤ 15-20%Repeatability and intermediate reproducibility RSDs within acceptable limits. mdpi.com
SelectivityNo significant interfering peaks at the analyte's retention time.High selectivity achieved using MRM mode. acs.orgmdpi.com

Environmental and Industrial Formation and Dynamics of Acutissimin a

Formation and Evolution in Aged Beverages (e.g., Red Wine)

The formation of Acutissimin A in red wine is a process that takes place during maturation and aging. It is primarily formed through a nonenzymatic condensation reaction between flavan-3-ols, such as catechin (B1668976) and epicatechin, which are present in grapes, and ellagitannins, particularly vescalagin (B1683822), extracted from oak wood or cork. wikipedia.orgnih.govwikipedia.orgresearchgate.netnih.gov This reaction leads to the creation of new flavano-ellagitannin compounds, including this compound and its isomers. wikipedia.orgwikipedia.orgresearchgate.netnih.gov

Aging red wine in oak barrels is a significant factor in the formation of this compound. wikipedia.orgwikipedia.orgresearchgate.netnih.govepa.gov Oak wood is a source of ellagitannins, notably vescalagin and castalagin (B1583131), which are extracted into the wine over time. wikipedia.orgwikipedia.orgresearchgate.net These extracted ellagitannins then react with the flavan-3-ols inherent to the wine, leading to the formation of flavano-ellagitannins like this compound. wikipedia.orgwikipedia.orgresearchgate.netnih.gov Studies have shown that this compound can be identified in red wine samples aged in oak barrels. thegoodscentscompany.comwikipedia.org The concentration of ellagitannins released from oak can vary based on factors such as the geographic origin of the oak, the species, individual trees, and the toasting level of the barrel. nih.govnih.gov While some studies indicate the detection of this compound in oak-aged wine, one study, under its specific experimental conditions using oak wood contact, did not detect this compound. thegoodscentscompany.comwikipedia.org

Beyond oak barrels, contact with cork material has also been shown to contribute to the formation of this compound in wine. thegoodscentscompany.comnih.govwikipedia.orguni.lu Cork contains ellagitannins, including vescalagin, which can migrate into the wine when in contact. thegoodscentscompany.comnih.govwikipedia.orguni.lu These cork-derived ellagitannins can then react with the catechins present in the wine, resulting in the production of this compound. thegoodscentscompany.comnih.govwikipedia.org Research indicates that this compound can be detected in wine samples after contact with cork for relatively short periods, such as 30 minutes, 150 minutes, and 6 days. thegoodscentscompany.comnih.govwikipedia.org This suggests that cork stoppers, in addition to their sealing function, can act as a source of precursors for this compound formation during bottle aging. thegoodscentscompany.comnih.gov

Future Perspectives and Emerging Research Avenues for Acutissimin a

Addressing Gaps in Mechanistic Understanding

Despite the documented potent bioactivities of Acutissimin A, a comprehensive understanding of its precise molecular mechanisms of action remains an area requiring further exploration. While some studies have indicated its role as a DNA topoisomerase II inhibitor, being significantly more potent than etoposide (B1684455) in vitro, the complete cascade of events and the specific molecular targets involved in its various biological effects are not yet fully elucidated. oeno-one.eu Future research needs to focus on detailed investigations using advanced biochemical and cell biology techniques to map the interactions of this compound with cellular components. This includes identifying all relevant protein targets, understanding the downstream signaling pathways affected, and determining how its complex structure influences its binding affinity and activity. Addressing these gaps is crucial for rational drug design and for predicting potential off-target effects.

Exploration of Novel Bioactivities and Therapeutic Potentials

This compound's presence in various plants and food sources, coupled with its known potent activities like antitumor effects, suggests a broader spectrum of potential bioactivities waiting to be discovered. wikipedia.orgfoodb.camdpi.com While antitumor and antiviral activities have been documented for various tannins, including this compound, further research could uncover novel therapeutic applications. mdpi.comresearchgate.netencyclopedia.pub This could involve screening for activity against a wider range of diseases, including infectious diseases, metabolic disorders, and inflammatory conditions. Given its complex structure and interactions with proteins and other molecules, exploring its potential in modulating the gut microbiome or its effects on immune responses could also be fruitful research directions. stance4health.com Studies on other tannins have shown potential in treating intestinal problems and exhibiting antioxidant and anti-inflammatory properties, suggesting similar possibilities for this compound. mdpi.comresearchgate.netnih.gov

Advancements in Synthetic Accessibility for Analog Discovery

The complex structure of this compound presents challenges for its large-scale synthesis. Advancements in synthetic methodologies are critical to enable the production of sufficient quantities for extensive research and potential therapeutic development. Furthermore, developing efficient synthetic routes would facilitate the creation of structural analogs of this compound. mdpi-res.com The synthesis of analogs with modifications to specific parts of the molecule could help in understanding structure-activity relationships, potentially leading to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. Current research in tannin chemistry is exploring new synthetic routes for related compounds, which could provide valuable insights for this compound synthesis. nih.gov

Development of Enhanced Analytical Protocols for Complex Sample Analysis

Analyzing complex polyphenols like this compound in various matrices, such as biological samples, food products, or plant extracts, requires sophisticated analytical techniques. researchgate.net The development of enhanced analytical protocols is essential for accurate identification, quantification, and characterization of this compound and its metabolites. mdpi.com Future research should focus on improving sensitivity, specificity, and throughput of analytical methods, such as hyphenated techniques combining chromatography with mass spectrometry (LC-MS, GC-MS), to handle the complexity of biological and natural samples. researchgate.netmdpi.comunive.it This includes developing improved sample preparation methods to efficiently extract and purify this compound from complex matrices while minimizing degradation. mdpi.comchromatographyonline.com Validated analytical methods with high sensitivity, accuracy, and reproducibility are crucial for reliable research findings and for monitoring this compound levels in various contexts. researchgate.net

Integration of Computational Chemistry in this compound Research

Computational chemistry approaches offer powerful tools to complement experimental studies on this compound. riken.jpresearchgate.net Future research can leverage techniques such as molecular docking, molecular dynamics simulations, and quantum chemistry calculations to gain deeper insights into its interactions with biological targets, predict its physical and chemical properties, and explore potential reaction pathways. riken.jplu.se Computational methods can assist in understanding the structure-activity relationships, guiding the design of novel analogs with desired properties, and predicting their potential toxicity or ADME (absorption, distribution, metabolism, and excretion) profiles. reddit.com The integration of computational chemistry can accelerate the discovery and development process by prioritizing promising candidates for experimental validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.